1-Boc-4-(2-aminophenyl)piperazine chemical properties
1-Boc-4-(2-aminophenyl)piperazine chemical properties
An In-depth Technical Guide to 1-Boc-4-(2-aminophenyl)piperazine: Properties, Reactivity, and Applications
Introduction
1-Boc-4-(2-aminophenyl)piperazine, also known by its IUPAC name tert-butyl 4-(2-aminophenyl)piperazine-1-carboxylate, is a bifunctional organic compound of significant interest in medicinal chemistry and pharmaceutical development. Its structure uniquely combines a piperazine ring, an aniline moiety, and a tert-butyloxycarbonyl (Boc) protecting group. This arrangement provides a versatile scaffold for the synthesis of complex molecules and diverse compound libraries.
The piperazine heterocycle is a well-established "privileged scaffold" in drug discovery, known for its ability to improve critical physicochemical properties such as aqueous solubility and bioavailability. The presence of the Boc group on one of the piperazine nitrogens strategically prevents its participation in reactions, thereby enabling selective functionalization at the other reactive sites: the secondary piperazine nitrogen and the primary aromatic amine. This differential reactivity is the cornerstone of its utility as a synthetic building block. This guide offers a comprehensive overview of the chemical properties, reactivity, and applications of this valuable intermediate for researchers and drug development professionals.
Physicochemical and Structural Properties
The fundamental properties of 1-Boc-4-(2-aminophenyl)piperazine are critical for its handling, storage, and application in synthesis. These properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 170017-74-0 | [1][2] |
| Molecular Formula | C₁₅H₂₃N₃O₂ | [1][2] |
| Molecular Weight | 277.36 - 277.37 g/mol | [1][2] |
| Appearance | Beige or white to pale brown crystals/solid powder | [1][3] |
| Melting Point | 103-109 °C | [1] |
| Boiling Point | 416.298 °C at 760 mmHg | [2] |
| Purity | ≥95-98% | [1][2][4] |
| Storage Conditions | Store at 0-8°C in a dry, dark place under an inert atmosphere. | [1][4] |
| Synonyms | tert-Butyl 4-(2-aminophenyl)piperazine-1-carboxylate, 2-(4-BOC-Piperazin-1-YL)aniline, 4-(2-Aminophenyl)piperazine-1-carboxylic acid tert-butyl ester | [1][2] |
| InChI Key | LNDQGWAWYKFYAO-UHFFFAOYSA-N | [4] |
Synthesis and Chemical Reactivity
The synthetic utility of 1-Boc-4-(2-aminophenyl)piperazine stems from the distinct reactivity of its three nitrogen atoms, which can be addressed sequentially.
Synthesis Pathway
A common and efficient method for synthesizing N-aryl piperazines is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction forms the critical carbon-nitrogen bond between an aryl halide (or triflate) and an amine. In this case, 1-Boc-piperazine is coupled with a suitable 2-substituted aniline precursor, such as 2-bromoaniline or 2-iodoaniline. The Boc group's steric bulk and electronic properties ensure that the coupling occurs selectively at the unprotected secondary amine of the piperazine.
Caption: Buchwald-Hartwig amination workflow for synthesis.
Differential Reactivity
The molecule's design allows for a hierarchical approach to chemical modification:
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Primary Aromatic Amine (-NH₂): This is the most nucleophilic site under neutral or basic conditions. It readily undergoes standard aniline reactions such as acylation to form amides, sulfonylation to form sulfonamides, alkylation, and reductive amination. This site is the primary handle for introducing the first point of molecular diversity.
-
Boc-Protected Amine (-N-Boc): The tert-butyloxycarbonyl group is a robust protecting group, stable to most basic, nucleophilic, and reductive conditions. Its function is to deactivate this nitrogen, preventing side reactions. It is efficiently removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent) to reveal the secondary amine.
-
Secondary Piperazine Amine (Post-Deprotection): Once the Boc group is removed, a secondary amine is unmasked. This site can then be functionalized through a second round of reactions, such as alkylation, acylation, or another Buchwald-Hartwig coupling, introducing a second point of diversity.
Caption: Selective functionalization workflow.
Applications in Drug Discovery and Medicinal Chemistry
1-Boc-4-(2-aminophenyl)piperazine is a key intermediate in the synthesis of pharmacologically active agents, particularly those targeting the central nervous system.[1] Its structure is frequently found in compounds designed as potential antidepressants, anxiolytics, and antipsychotics.[1]
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Scaffold for CNS Agents: The arylpiperazine motif is a classic pharmacophore for ligands of serotonin (5-HT) and dopamine (D) receptors. The ortho-amino group provides a vector for building out complex side chains that can interact with specific sub-pockets within a receptor binding site, enhancing both affinity and selectivity.
-
Library Synthesis: The molecule's capacity for sequential, selective functionalization makes it ideal for generating large libraries of related compounds for high-throughput screening.[5] This strategy accelerates the discovery of new drug candidates by systematically exploring the chemical space around the core scaffold.[1]
-
Intermediate for Complex Molecules: Beyond CNS applications, it serves as a building block for more intricate molecular architectures used in various therapeutic areas, including oncology and infectious diseases.[1] Its ability to undergo a wide range of chemical transformations makes it a highly valuable component in multi-step synthetic campaigns.[1]
Exemplary Experimental Protocols
The following protocols are provided as illustrative examples of common transformations involving 1-Boc-4-(2-aminophenyl)piperazine.
Protocol 1: Boc Group Deprotection
This procedure unmasks the secondary piperazine amine for subsequent functionalization.
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Dissolution: Dissolve 1-Boc-4-(2-aminophenyl)piperazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane (approximately 0.1-0.2 M concentration).
-
Acid Addition: To the stirred solution at 0 °C, add an excess of a strong acid. Common choices include:
-
Trifluoroacetic acid (TFA), 2-4 equivalents.
-
A 4M solution of HCl in 1,4-dioxane, 4-5 equivalents.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
Redissolve the residue in a minimal amount of solvent and precipitate the product salt by adding a non-polar solvent like diethyl ether.
-
Alternatively, neutralize the acidic solution with a base (e.g., saturated aqueous NaHCO₃ or 1M NaOH) and extract the free amine product into an organic solvent (e.g., DCM or ethyl acetate).
-
-
Purification: The resulting amine salt or free base can often be used directly or purified further by crystallization or column chromatography if necessary.
Protocol 2: Acylation of the Aromatic Amine
This protocol demonstrates the selective functionalization of the aniline nitrogen.
-
Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Boc-4-(2-aminophenyl)piperazine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2-1.5 eq) in an anhydrous aprotic solvent like DCM or tetrahydrofuran (THF).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add the acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Let the reaction proceed for 2-16 hours, monitoring by TLC or LC-MS.
-
Quenching and Extraction: Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Extract the product into an organic solvent (e.g., DCM or ethyl acetate).
-
Washing: Wash the combined organic layers sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove acidic impurities), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amide product.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure N-acylated product.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 1-Boc-4-(2-aminophenyl)piperazine.
-
Hazard Classification: The compound is classified with the following GHS hazard statements:
-
Precautionary Measures:
-
Personal Protective Equipment (PPE): Always use standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[6][7]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8][9] Avoid contact with skin, eyes, and clothing.[8]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place, as recommended between 0-8°C under an inert atmosphere to maintain stability and prevent degradation.[1][4]
Conclusion
1-Boc-4-(2-aminophenyl)piperazine is a strategically designed and highly effective synthetic intermediate. Its value lies in the orthogonal reactivity of its functional groups, which allows for controlled, sequential modifications. The presence of the Boc protecting group is key to this strategy, enabling chemists to build molecular complexity in a predictable manner. For researchers in drug discovery, this compound offers a reliable and versatile starting point for the synthesis of novel therapeutics, particularly in the realm of CNS disorders. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its successful application in the laboratory.
References
-
170017-74-0 | Chemical Name : 1-Boc-4-(2-Aminophenyl)piperazine. Pharmaffiliates. [Link]
-
tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate | C11H23N3O2. PubChem. [Link]
-
1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. Stanford Chemicals. [Link]
-
tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | C16H24N2O2 | CID 21940085. PubChem. [Link]
-
SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences. [Link]
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